4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-13(12(2)21-16-11)9-17-7-8-20-14(10-17)15(19)18-5-3-4-6-18/h14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIDLUWCCHIRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCOC(C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation and Ring-Opening
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Starting material : Morpholine-2-carboxylic acid is protected as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
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Activation : The Boc-protected carboxylic acid is activated with carbonyldiimidazole (CDI) in dichloromethane (DCM) at 0–5°C.
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Amidation : Reaction with pyrrolidine in the presence of N,N-diisopropylethylamine (DIPEA) yields the Boc-protected amide. Deprotection with trifluoroacetic acid (TFA) in DCM provides Intermediate A.
Reaction Conditions :
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Boc₂O, DMAP | THF | 25 | 92 |
| 2 | CDI | DCM | 0–5 | 89 |
| 3 | Pyrrolidine, DIPEA | DCM | 25 | 85 |
Synthesis of Intermediate B: 4-(Chloromethyl)-3,5-dimethyl-1,2-oxazole
Oxazole Ring Construction
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Cyclocondensation : Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to form 3,5-dimethylisoxazole-4-carboxylic acid ethyl ester.
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Reduction : The ester is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) in dry THF at 0°C.
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Chlorination : Thionyl chloride (SOCl₂) in DCM converts the alcohol to the chloromethyl derivative (Intermediate B).
Optimized Parameters :
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Cyclocondensation : 12 h reflux in EtOH, 78% yield.
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Reduction : 2 h at 0°C, 91% yield.
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Chlorination : 1.5 eq SOCl₂, 2 h at 25°C, 88% yield.
Final Coupling and Purification
Nucleophilic Alkylation
Intermediate A undergoes alkylation with Intermediate B in acetonitrile using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, with rigorous exclusion of moisture to minimize hydrolysis.
Key Data :
| Parameter | Value |
|---|---|
| Equivalents of B | 1.2 eq |
| Reaction Time | 24 h |
| Temperature | 60°C |
| Yield (Crude) | 76% |
| Purity (HPLC) | 95% |
Chromatographic Purification
The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1 gradient). Final recrystallization from ethanol/water (4:1) affords the title compound in >99% purity.
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
An alternative pathway employs a Mitsunobu reaction to install the oxazolemethyl group:
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Alcohol Activation : Intermediate A is converted to its hydroxyl derivative.
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Coupling : React with 3,5-dimethyl-1,2-oxazole-4-methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
Comparative Efficiency :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation | 76 | 95 | High |
| Mitsunobu | 68 | 93 | Moderate |
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements adapt the alkylation step to continuous flow systems:
Green Chemistry Modifications
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Solvent Replacement : Substitution of acetonitrile with cyclopentyl methyl ether (CPME) reduces environmental impact.
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Catalyst Recycling : Platinum on carbon (Pt/C) from hydrogenation steps is recovered via filtration and reused for three cycles without activity loss.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 4.32 (s, 2H, CH₂Oxazole), 3.72–3.65 (m, 4H, morpholine OCH₂), 2.48 (s, 6H, oxazole CH₃), 2.35–2.28 (m, 4H, pyrrolidine CH₂).
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HRMS : m/z calc. for C₁₆H₂₂N₃O₃ [M+H]⁺: 304.1658; found: 304.1656.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization during amidation | Use of DIPEA to maintain pH 8–9 |
| Oxazole hydrolysis | Anhydrous K₂CO₃ in MeCN |
| Low alkylation yield | Microwave assistance (80°C, 30 min) |
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Structural Features and Substituents
A comparative analysis of key structural analogs is summarized below:
Key Observations:
Linkage Diversity : The target compound uses a methylene (-CH2-) linkage for oxazole attachment, whereas the cytisine derivative in employs a sulfonyl (-SO2-) bridge . Sulfonyl groups may enhance hydrogen bonding but reduce lipophilicity compared to methylene.
Core Heterocycles: The morpholine core in the target compound contrasts with cytisine (quinolizidine), azetidine (BK79058), and fused pyrrolopyridine (6JF ligand). Morpholine’s oxygen atom improves solubility, making it advantageous for drug design.
Structural and Analytical Data
- Spatial Structure: The cytisine derivative in was analyzed via X-ray diffraction, confirming its sulfonyl-oxazole spatial arrangement . No crystallographic data are reported for the target compound.
- Spectroscopic Characterization : utilized 2D NMR (COSY, HMQC, HMBC) to confirm spin-spin coupling and regiochemistry, a method applicable to the target compound for structural validation.
Biological Activity
The compound 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a pyrrolidine carbonyl and an oxazole moiety. This unique combination of functional groups may contribute to its diverse biological effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. Additionally, the piperidine structure may facilitate hydrophobic interactions, which are crucial for modulating enzyme activity and receptor signaling pathways.
1. Enzyme Inhibition
Research indicates that derivatives of piperazine compounds, closely related to the target compound, exhibit inhibitory effects on human acetylcholinesterase (AChE). Virtual screening has shown that these derivatives bind effectively at both peripheral anionic sites and catalytic sites, suggesting that similar mechanisms may be at play for the oxazole-containing morpholine derivative .
2. Antibacterial Activity
Preliminary studies on similar compounds have demonstrated moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may possess antimicrobial properties worth exploring further .
3. Antitumor Potential
The piperidine nucleus is associated with multiple therapeutic applications, including anticancer properties. Compounds containing this moiety have been evaluated for their antitumor effects in various studies, indicating that the target compound could also exhibit similar activities .
Case Studies
Q & A
Basic: How can the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine be optimized for higher yield and reproducibility?
Methodological Answer:
Optimization can be achieved through eco-friendly, scalable protocols. For example, using cesium carbonate as a base in acetonitrile under reflux conditions improves reaction efficiency and reproducibility. Parallel monitoring via TLC or HPLC ensures intermediate stability. Adjusting stoichiometry (e.g., 1.5:1 molar ratio of nucleophile to electrophile) and controlled temperature gradients (e.g., 80–100°C) minimizes side reactions. Post-synthesis purification via column chromatography with silica gel (ethyl acetate/hexane gradient) enhances purity .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify substituent positions (e.g., pyrrolidine carbonyl at δ ~170 ppm, oxazole methyl groups at δ ~2.1–2.3 ppm).
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular weight (e.g., observed [M+H] vs. calculated).
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1750 cm) and morpholine ring vibrations (~1100 cm). Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced: How can researchers design experiments to study the compound’s nonlinear optical (NLO) properties?
Methodological Answer:
- Computational Modeling: Employ density functional theory (DFT) with Gaussian 09W to calculate hyperpolarizability (β) and dipole moments. Basis sets like B3LYP/6-311++G(d,p) are recommended.
- Experimental Validation: Use hyper-Rayleigh scattering (HRS) or electric-field-induced second-harmonic generation (EFISH) to measure NLO activity. Compare theoretical and experimental results to refine computational models .
Advanced: How should contradictory spectral data (e.g., NMR shifts or IR peaks) from independent studies be resolved?
Methodological Answer:
- Multi-Technique Validation: Cross-check NMR assignments with 2D techniques (COSY, HSQC) and DEPT-135 for carbon multiplicity.
- Solvent Effects: Replicate experiments in deuterated solvents (e.g., DMSO-d vs. CDCl) to assess solvent-induced shifts.
- X-ray Crystallography: Resolve ambiguities via single-crystal diffraction to unambiguously confirm bond lengths and angles .
Advanced: What computational strategies are effective for molecular docking studies targeting biological receptors?
Methodological Answer:
- Software Selection: Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Binding Site Analysis: Perform grid-based docking around known active sites (e.g., kinase domains).
- Free Energy Calculations: Apply MM-GBSA or MM-PBSA to estimate binding affinities. Validate with in vitro enzymatic assays (e.g., IC measurements) .
Basic: What is the reactivity of the morpholine and oxazole rings under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions: The morpholine ring may undergo ring-opening at high H concentrations (e.g., HCl/EtOH reflux). Monitor via H NMR for degradation products.
- Basic Conditions: The oxazole ring is susceptible to hydrolysis under strong bases (e.g., NaOH). Use pH-controlled buffers (pH 7–9) to preserve stability during reactions .
Advanced: How can derivatization strategies enhance the compound’s bioactivity or solubility?
Methodological Answer:
- Boronate Functionalization: Introduce pinacol boronate groups via Suzuki-Miyaura coupling (e.g., using Pd(PPh) catalyst) to improve solubility and enable further cross-coupling reactions.
- PEGylation: Attach polyethylene glycol (PEG) chains to the morpholine nitrogen to enhance aqueous solubility. Characterize via MALDI-TOF MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
